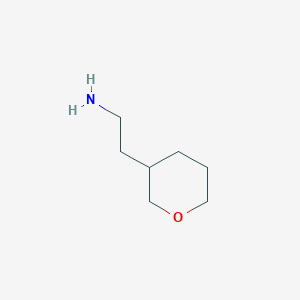

![molecular formula C17H17N3OS B1357496 1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one CAS No. 929694-89-3](/img/structure/B1357496.png)

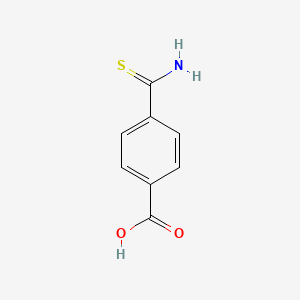

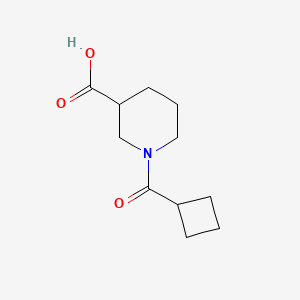

1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one, also known as DMPP, is an organosulfur compound that has recently gained attention for its potential applications in a variety of scientific fields. In particular, DMPP has been studied for its ability to act as a catalyst in organic synthesis, its potential as a therapeutic agent, and its potential as a tool for biophysical research.

Scientific Research Applications

Bruton’s Tyrosine Kinase (BTK) Inhibition

Compounds similar to the one you’ve mentioned have been studied for their role as BTK inhibitors. BTK is crucial in the signaling pathways of B-cell malignancies and autoimmune diseases. Novel pyrazolopyrimidine-based derivatives, which share a core structure with your compound, have shown potent antiproliferative activity in mantle cell lymphoma cell lines . These compounds can induce apoptosis through the caspase 3-mediated apoptotic pathway, suggesting their potential as antitumor agents .

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Another significant application is the inhibition of CDK2, a protein kinase that is an appealing target for cancer treatment. Derivatives of pyrazolopyrimidine, which is structurally related to your compound, have been synthesized and shown to inhibit CDK2 effectively. This inhibition can lead to altered cell cycle progression and apoptosis induction within cancer cells . Such compounds have demonstrated superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 .

Anticancer Activity

The core pyrazolopyrimidine structure is also explored for its direct anticancer activity. By designing and synthesizing novel derivatives, researchers aim to target specific cancer cells with high potency. These compounds can significantly inhibit the growth of cancer cell lines, indicating their potential as chemotherapeutic agents .

Molecular Docking and Modeling

In silico studies, including molecular docking and modeling, are essential applications for compounds like yours. These studies help predict how the compound will fit into the active site of target proteins, such as CDK2. The interactions and binding affinities observed in these models can guide the design of more potent and selective inhibitors .

Drug-Likeness and ADMET Prediction

Before clinical application, it’s crucial to assess the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new compounds. In silico tools can predict these properties for pyrazolopyrimidine derivatives, aiding in the selection of compounds with favorable pharmacokinetic profiles for further development .

Apoptosis Induction Studies

Compounds with the pyrazolopyrimidine scaffold have been selected for studies on their ability to induce apoptosis in cancer cells. These studies provide insights into the mechanisms by which these compounds can trigger cell death, an essential feature for anticancer drugs .

properties

IUPAC Name |

1-(2,3-dimethylphenyl)-5,7-dimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-9-6-5-7-13(12(9)4)20-15-14(16(21)19-17(20)22)10(2)8-11(3)18-15/h5-8H,1-4H3,(H,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQAFQIWUJOMKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C3=C(C(=CC(=N3)C)C)C(=O)NC2=S)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

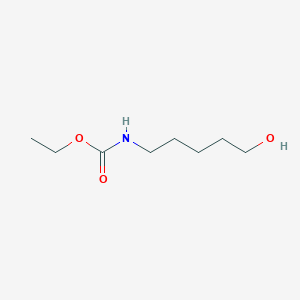

![N-[4-(aminomethyl)phenyl]propanamide](/img/structure/B1357427.png)

![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)